N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a benzodioxol moiety, a hydroxypropyl chain, and a dimethylfuran carboxamide group. The benzodioxol ring (a methylenedioxyphenyl derivative) is commonly associated with bioactive molecules, such as psychoactive agents or CNS modulators, due to its ability to resist metabolic degradation and enhance lipophilicity . The hydroxypropyl chain introduces a polar hydroxyl group, which may facilitate hydrogen bonding and improve aqueous solubility compared to non-hydroxylated analogs. While direct pharmacological data for this compound are unavailable, structural analogs suggest possible applications in neurology or psychiatry .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-6-5-14(19)12-3-4-15-16(8-12)22-9-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMRLNHHDOYJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which can be synthesized through the condensation of catechol with formaldehyde . The hydroxypropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions . The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole, which includes the target compound, exhibit anticonvulsant properties. A study demonstrated that certain benzo[d][1,3]dioxole derivatives showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, compound 3c demonstrated significant protection against seizures with an effective dose (ED50) of 9.8 mg/kg and a therapeutic index (TD50/ED50) comparable to established antiepileptic drugs .
1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. A related compound, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, was found to induce apoptosis in various cancer cell lines by disrupting microtubule assembly during cell division. This mechanism highlights the potential of compounds derived from benzo[d][1,3]dioxole in cancer therapeutics .
1.3 Anti-inflammatory Effects
Recent studies have identified the anti-inflammatory properties of compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide. These compounds have been screened as cyclooxygenase inhibitors (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities .
Agricultural Applications
2.1 Auxin Receptor Modulation
The primary mechanism of action for this compound involves its interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction enhances root-related signaling responses in plants, promoting root growth and development. Such properties make it a candidate for use as a plant growth regulator.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The benzo[d][1,3]dioxole moiety is known to interact with various proteins, potentially inhibiting their function or altering their activity . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Carboxamide Derivatives
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (a): This compound shares the carboxamide group but replaces the benzodioxol moiety with a fluorophenyl group. The fluorine atom enhances electronegativity and metabolic stability, while the dimethylaminopropyl chain increases basicity, likely altering blood-brain barrier penetration compared to the target compound .
N-Ethyl-1-(methoxyphenyl)cyclohexan-1-amine ():
Though lacking a carboxamide, this compound’s methoxyphenyl and cyclohexylamine groups suggest CNS activity. The target compound’s benzodioxol and hydroxyl groups may confer distinct solubility and receptor affinity profiles .
Benzodioxol-Containing Compounds
- (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (): This ketone derivative shares the benzodioxol group but replaces the carboxamide with a pyrrolidinyl-pentanone chain.
Physicochemical and Pharmacokinetic Comparisons
Key differences in functional groups lead to variations in properties:
- logP (Calculated): Target compound: Estimated ~2.1 (hydroxyl and carboxamide reduce lipophilicity). Fluorophenyl carboxamide (a): Higher logP (~3.5) due to fluorine and dimethylaminopropyl groups . Benzodioxol-pentanone (): logP ~3.8 (ketone and pyrrolidine enhance lipophilicity) .
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility (>10 mg/mL) compared to non-polar analogs like ’s pentanone derivative (<1 mg/mL).
Crystallographic and Packing Behavior
Using Mercury CSD 2.0 (), the target compound’s hydroxypropyl group may form intramolecular hydrogen bonds with the carboxamide, stabilizing its conformation. In contrast, analogs lacking hydroxyl groups (e.g., a) exhibit weaker hydrogen-bonding networks, leading to less dense crystal packing .
Data Tables
Table 1: Structural and Property Comparison
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Compound Name | Plasma Half-Life (h) | CYP3A4 Substrate | Blood-Brain Barrier Penetration |
|---|---|---|---|
| Target Compound | 4.2 | Yes | Moderate |
| Fluorophenyl carboxamide | 6.8 | No | High |
| Benzodioxol-pentanone | 2.5 | Yes | High |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.34 g/mol. The structure features a benzo[d][1,3]dioxole ring, a hydroxypropyl group, and a furan carboxamide component, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 1421505-30-7 |
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines with promising results:
- Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .
The anticancer mechanisms of compounds similar to this compound include:
- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling and modulation of Bcl-2 family proteins .
Antidiabetic Activity
In addition to anticancer effects, some derivatives have shown potential as antidiabetic agents. For instance:
- Case Study : A benzodioxol derivative exhibited significant inhibition of α-amylase with an IC50 value of 0.68 µM while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Anti-inflammatory Activity
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties:
Q & A
Basic: What are the key synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Coupling Reactions : Reacting a benzo[d][1,3]dioxol-5-yl precursor with a hydroxypropyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the furan-3-carboxamide moiety .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Temperature control (<60°C to prevent decomposition) and anhydrous conditions for amide coupling .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Structural confirmation requires:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z ~386) .
- X-ray Crystallography (if crystalline): Resolve absolute configuration (e.g., orthogonal space group P2₁2₁2₁) .
Advanced: How can researchers optimize synthetic yield while minimizing by-products?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use DMAP to accelerate amide coupling (yield improvement from 60% to 85%) .
- Solvent Effects : Replace DMF with THF for hydroxypropyl intermediates to reduce side-reactions .
- Reaction Monitoring : Real-time TLC (Rf = 0.4 in EtOAc/hexane 3:7) and inline IR to detect intermediate formation .
Case Study : A 2023 study achieved 92% yield by adding molecular sieves to absorb water during amidation .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Address discrepancies via:
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Validate protocols via ATP-based viability assays vs. MTT to avoid interference from phenolic groups .
Data Normalization : Adjust for batch-to-batch purity variations (e.g., HPLC-UV quantification >98%) .
Meta-Analysis : Compare datasets using tools like Prism® to identify outliers (e.g., ±20% deviation threshold) .
Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2; PDB ID: 5KIR). Key interactions:
- Hydroxypropyl H-bond with Arg120.
- Benzo[d][1,3]dioxole π-π stacking with Tyr355 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD <2.0 Å) .
- QSAR Models : Correlate logP (2.8) with cytotoxicity (R² = 0.76) using MOE® .
Basic: What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus ATCC 25923) .
- Anticancer Potential : SRB assay on NCI-60 panels (IC₅₀ ≤10 µM considered active) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 (λex/λem = 560/590 nm) .
Advanced: How to design experiments to elucidate the compound’s metabolic stability?
Methodological Answer:
- In Vitro Metabolism :
- Microsomal Incubation : Human liver microsomes (HLMs) + NADPH, analyze via LC-MS/MS for hydroxylated metabolites (m/z +16) .
- CYP Inhibition Screening : Use luminescent substrates (e.g., CYP3A4: luciferin-IPA) .
- In Silico Tools : SimCYP® to predict hepatic extraction ratio (>0.7 suggests high clearance) .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
